molecular formula C11H10ClN B3024344 4-Chloro-2,5-dimethylquinoline CAS No. 63136-63-0

4-Chloro-2,5-dimethylquinoline

Cat. No. B3024344
CAS RN: 63136-63-0
M. Wt: 191.65 g/mol
InChI Key: LLXHRSSGTGQSKD-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN . It belongs to the class of quinolines, which are naturally occurring heterocyclic organic compounds.


Molecular Structure Analysis

The molecules of 4-Chloro-2,5-dimethylquinoline are essentially planar . The compound has a molecular weight of 191.65 g/mol .


Physical And Chemical Properties Analysis

4-Chloro-2,5-dimethylquinoline has a molecular weight of 191.65 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available sources.

Scientific Research Applications

Anticancer Agents Development

A study highlighted the development of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from modifying 4-anilinoquinazolines, as a potent apoptosis inducer and a promising anticancer clinical candidate. It showed significant potency in inducing apoptosis with excellent blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Synthesis of Quinoline Derivatives

Research on the synthesis of various quinoline derivatives, including 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, utilized 4-chloro-2,5-dimethylquinoline as an intermediate. This method involved the conversion of a quinolone intermediate into a chloroquinoline, followed by the introduction of various 4-substituents (Outt et al., 1998).

Potential Antimalarial Drugs

A synthetic method for obtaining 6-amino-2,4-dimethylquinoline derivatives from 2,5-dichloraniline, with steps involving ring closure, nitration, and aromatic substitution, was developed. These derivatives are explored as potential antimalarial drugs (Parushev et al., 1991).

X-ray Diffraction Analysis

In a study involving the synthesis of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, 4-chloro-2,5-dimethylquinoline was used in a reaction that was analyzed using X-ray diffraction to determine the compound's structure (Tkachev et al., 2017).

Cytotoxicity Evaluation

A series of 4-aminoquinoline derivatives, synthesized using 4-chloro-7-substituted-quinolines, were evaluated for their cytotoxic effects on human breast tumor cell lines. This research indicated the potential of these derivatives as anticancer agents (Zhang et al., 2007).

Antibacterial Activity

New quinoline derivatives, including 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinolines, synthesized from various starting materials like 4-chloro-quinoline, were tested against different bacterial strains. Promising antibacterial activities were observed, particularly against Mycobacterium smegmatis (Kayirere et al., 1998).

Safety And Hazards

While specific safety and hazard data for 4-Chloro-2,5-dimethylquinoline was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

4-chloro-2,5-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXHRSSGTGQSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Prabha, KN Vennila, KJR Prasad… - … Section E: Structure …, 2010 - scripts.iucr.org
(IUCr) 4-Chloro-2,5-dimethylquinoline Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 12 scripts.iucr.org
D Velmuruganb
Number of citations: 0

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